molecular formula C18H14N2O2S B7478720 2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone

2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone

Cat. No.: B7478720
M. Wt: 322.4 g/mol
InChI Key: MCDGWTSHVFHJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone is a complex organic compound that features both indole and benzisoxazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole nucleus is a common scaffold in many natural products and synthetic drugs, while the benzisoxazole ring is known for its presence in several bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone typically involves multi-step organic reactions. One common method includes the formation of the indole ring through Fischer indole synthesis, followed by the construction of the benzisoxazole ring via cyclization reactions. The final step often involves coupling these two moieties under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The benzisoxazole ring can interact with enzymes, inhibiting their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Benzisoxazole derivatives: Compounds with similar benzisoxazole rings, such as risperidone, an antipsychotic drug.

Uniqueness

2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone is unique due to its combination of both indole and benzisoxazole moieties, which can provide a synergistic effect in its biological activity. This dual structure allows it to interact with multiple molecular targets, potentially leading to more potent and diverse biological effects.

Properties

IUPAC Name

2,3-dihydroindol-1-yl(4,5-dihydrothieno[2,3-g][1,2]benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(20-9-7-11-3-1-2-4-14(11)20)16-13-5-6-15-12(8-10-23-15)17(13)22-19-16/h1-4,8,10H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGWTSHVFHJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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